AkaLumine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

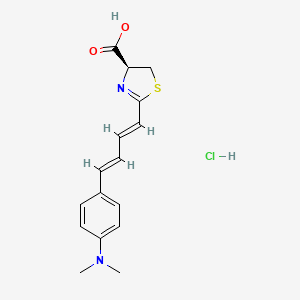

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S.ClH/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20;/h3-10,14H,11H2,1-2H3,(H,19,20);1H/b5-3+,6-4+;/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCNKVAGZCXXHX-SSRSOBHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is AkaLumine hydrochloride and its mechanism of action?

An In-depth Technical Guide to AkaLumine Hydrochloride

Introduction

This compound is a synthetic analog of D-luciferin, the substrate for firefly luciferase (Fluc).[1] Developed to overcome the limitations of traditional bioluminescence imaging (BLI), its primary advantage lies in producing near-infrared (NIR) light, which has significantly better penetration through biological tissues.[2][3] Bioluminescence is a powerful technology that relies on luciferase enzymes oxidizing a luciferin substrate to produce light, enabling the non-invasive tracking of biological processes like gene expression, cell proliferation, and disease progression in living animals.[4][5]

The hydrochloride salt form of AkaLumine was specifically developed to improve upon the poor water solubility of its parent compound, AkaLumine, thereby enhancing its applicability for in vivo studies.[2][6] This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative performance metrics, and detailed experimental protocols for its application in preclinical research.

Physicochemical Properties

This compound is structurally distinct from D-luciferin, featuring a dimethylaniline moiety and an extended π-conjugated system instead of the traditional benzothiazole structure.[7] This modification is responsible for the red-shift in its emission spectrum.[7] Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride | [8] |

| Molecular Formula | C₁₆H₁₉ClN₂O₂S | [8] |

| Molecular Weight | 338.9 g/mol | [8] |

| CAS Number | 2558205-28-8 | [9] |

| Max Emission λ | 677 nm | [1][2] |

| Aqueous Solubility | < 40 mM | [2][8] |

| Purity | ≥98% (typically verified by HPLC) | [4] |

Mechanism of Action

The fundamental mechanism of action for this compound is analogous to that of D-luciferin: it serves as a substrate for the enzyme firefly luciferase (Fluc). The reaction is an oxidative process that results in the emission of photons.[3][8]

The key distinction lies in the energy of the emitted photons. The extended conjugated structure of AkaLumine alters the electronic properties of the resulting oxyluciferin, lowering the energy of the electronic transition and thus shifting the emitted light to a longer, near-infrared wavelength (~677 nm).[2] This contrasts sharply with the 562 nm peak emission of the D-luciferin/Fluc reaction.[2][3]

This NIR emission falls within the "optical window" of biological tissues (roughly 650-900 nm), where absorption by major endogenous chromophores like hemoglobin and water is minimal.[4][10] This property is the primary reason for the superior performance of this compound in deep-tissue imaging applications.[11]

Figure 1: Mechanism of AkaLumine-HCl bioluminescence and its advantage in tissue penetration.

Quantitative Data and Performance Comparison

This compound demonstrates significant quantitative advantages over D-luciferin and other synthetic analogs like CycLuc1, particularly in sensitivity and tissue penetration.

Table 1: Comparative Kinetic and Spectral Properties

| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 | Reference |

| Emission λmax | 677 nm | 562 nm | 604 nm | [2][3][8] |

| Km for Fluc | 2.06 μM | - | - | [1][9] |

| Aqueous Solubility | < 40 mM | - | < 5 mM | [2][8] |

Table 2: Comparative Performance in Biological Models

| Metric | AkaLumine-HCl vs. D-luciferin | AkaLumine-HCl vs. CycLuc1 | Reference |

| Tissue Penetration (8mm) | 8.3× greater | 6.7× greater | [6][8] |

| In Vitro Signal (LLC/luc cells) | 6.7× brighter | - | [8] |

| In Vivo Signal (Subcutaneous Tumor) | 40× stronger | - | [8] |

| In Vivo Sensitivity (Lung Metastases) | 8.1× higher | 3.3× higher | [2][8] |

| In Vitro Cell Detection Limit | Detects 5 cells (with AkaLuc) vs. 500 cells (with FLuc) | - | [12] |

| In Vivo Cell Detection Limit | ~1,000 cells (with AkaLuc) vs. >10,000 cells (with FLuc) | - | [12] |

Experimental Protocols

The high aqueous solubility and favorable kinetics of this compound make it suitable for a range of standard bioluminescence imaging protocols.

In Vitro Assay for Luciferase Activity

This protocol is designed to measure luciferase activity in cell culture.

-

Cell Preparation: Plate cells genetically engineered to express luciferase (e.g., LLC/luc) in a 96-well plate. A typical density is 2 x 10⁵ to 4 x 10⁵ cells per well.[1][10]

-

Reagent Preparation: Prepare a stock solution of this compound in sterile water or PBS. A typical working concentration for the assay is between 2.5 µM and 100 µM.[1] Prepare a 5 mM ATP-magnesium solution.

-

Assay Execution: Add the this compound solution and ATP-magnesium to the cells.

-

Data Acquisition: Immediately place the plate in a bioluminescence imaging system (e.g., IVIS Spectrum) and begin signal acquisition. Use an emission filter of 680±10 nm for NIR signals or an open filter for total bioluminescence.[3][10] The signal typically peaks within minutes.

In Vivo Imaging of Subcutaneous Tumors

This protocol describes the use of this compound for monitoring tumor growth in mouse models.

-

Tumor Implantation: Subcutaneously inject luciferase-expressing cancer cells (e.g., 3 x 10⁵ LLC/luc cells) suspended in PBS and an equal volume of a basement membrane matrix like Geltrex into the flank of the mouse.[2] Allow tumors to establish and grow.

-

Substrate Administration: Prepare a sterile solution of this compound (e.g., 30-33 mM in ddH₂O or PBS).[10][12] Administer the substrate via intraperitoneal (i.p.) injection. A typical dose is 100 µL of a 0.5 mM to 33 mM solution.[1]

-

Anesthesia: Anesthetize the animal using isoflurane or a similar anesthetic immediately before or after substrate injection.

-

Data Acquisition: Position the mouse in a pre-warmed bioluminescence imaging system. Begin image acquisition approximately 15 minutes post-injection, as this is the typical time to peak signal.[1][8] Capture images using appropriate settings (e.g., medium binning, open emission filter or 680 nm filter).[12]

-

Data Analysis: Quantify the photon flux (photons/s/cm²/sr) from a defined region of interest (ROI) over the tumor site.

Figure 2: General experimental workflow for in vivo bioluminescence imaging using AkaLumine-HCl.

Conclusion

This compound represents a significant advancement in bioluminescence imaging technology. Its superior physicochemical properties—notably its high aqueous solubility and near-infrared emission profile—translate directly to enhanced performance in preclinical models. By enabling more sensitive detection of cells in deep tissues, it allows for more accurate and non-invasive monitoring of disease progression and therapeutic response, making it an invaluable tool for researchers in oncology, neurobiology, and other fields.[2][9] The development of the engineered luciferase Akaluc, which is optimized for AkaLumine, has further amplified these advantages, in some cases enabling single-cell visualization in vivo.[13][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. Frontiers | Self-Illuminating Agents for Deep-Tissue Optical Imaging [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound () for sale [vulcanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. biorxiv.org [biorxiv.org]

- 13. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Three-Dimensional Imaging Method for the Quantification and Localization of Dynamic Cell Tracking Posttransplantation [frontiersin.org]

A Technical Guide to AkaLumine Hydrochloride for Advanced In Vivo Bioluminescence Imaging

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bioluminescence imaging (BLI) is a powerful and widely adopted modality for non-invasively monitoring biological processes in living subjects. The discovery of the engineered luciferase, Akaluc, and its rationally designed substrate, AkaLumine, represents a significant leap forward in the field. This combination generates a substantially brighter and more red-shifted light signal compared to the conventional firefly luciferase (Fluc) and D-luciferin system, enabling unprecedented sensitivity for in vivo imaging. This technical guide provides an in-depth overview of the discovery, mechanism, and application of AkaLumine hydrochloride, offering detailed protocols and comparative data to facilitate its adoption in preclinical research.

Discovery and Development

The AkaLumine-Akaluc system was developed to overcome the primary limitations of the traditional D-luciferin/Fluc system, namely the relatively low light output and the poor tissue penetration of its green-yellow light (emission peak ~560 nm). Researchers at the RIKEN Center for Life Science Technologies in Japan engineered a novel luciferase, named "Akaluc," derived from the marine ostracod Cypridina (Vargula) hilgendorfii.

In parallel, a synthetic luciferin analog, AkaLumine, was developed. Its chemical structure is 2-(4-methoxyphenyl)-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one. The hydrochloride salt form, this compound, is often used to improve its solubility and stability for in vivo applications. When paired with Akaluc, AkaLumine produces a near-infrared (NIR) light with an emission peak at approximately 675 nm. This red-shifted emission is crucial for deep-tissue imaging, as light at these wavelengths is less absorbed and scattered by biological tissues like hemoglobin and melanin.

Mechanism of Action

The fundamental principle of the AkaLumine-Akaluc system is a classic enzyme-substrate reaction that produces light. Unlike the ATP-dependent reaction of firefly luciferase, the Akaluc-catalyzed oxidation of AkaLumine is ATP-independent. The reaction proceeds when AkaLumine comes into contact with the Akaluc enzyme in the presence of molecular oxygen. This oxidation event results in the formation of an excited-state oxyluciferin analog, which then decays to its ground state by emitting a photon of light in the near-infrared spectrum.

Quantitative Performance Data

The primary advantage of the AkaLumine-Akaluc system is its superior brightness and red-shifted emission spectrum, which translates to significantly higher signal-to-noise ratios in deep-tissue imaging contexts.

Table 1: Comparison of Bioluminescence Systems

| Parameter | D-luciferin / Fluc System | AkaLumine / Akaluc System | Fold Improvement |

|---|---|---|---|

| Peak Emission Wavelength | ~560 nm | ~675 nm | N/A (Red-shifted) |

| In Vitro Brightness | Baseline | 100-1000x | 100-1000 |

| In Vivo Brightness (Brain) | Baseline | ~100x | 100 |

| Substrate Specificity | High for Fluc | High for Akaluc | N/A |

| ATP Requirement | Yes | No | N/A |

Data compiled from multiple sources.

Table 2: Substrate and Enzyme Specificity

| Luciferase | Substrate | Relative Luminescence (%) |

|---|---|---|

| Akaluc | AkaLumine | 100 |

| Akaluc | D-luciferin | < 0.1 |

| Firefly Luciferase (Fluc) | D-luciferin | 100 |

| Firefly Luciferase (Fluc) | AkaLumine | < 0.1 |

This demonstrates the high orthogonality of the systems, allowing for potential multiplexed imaging.

Experimental Protocols

This section provides a generalized protocol for performing in vivo bioluminescence imaging in mice using this compound.

5.1 Materials

-

This compound (e.g., from a commercial supplier)

-

Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4

-

Animal model expressing the Akaluc enzyme in the tissue/cells of interest

-

In vivo imaging system (IVIS) equipped with appropriate filters for NIR imaging

-

Anesthetic (e.g., isoflurane)

-

Standard animal handling equipment

5.2 Preparation of AkaLumine Solution

-

Allow the lyophilized this compound powder to equilibrate to room temperature before opening.

-

Reconstitute the powder in sterile PBS to a final concentration of 30 mM. This will serve as a stock solution. The use of the hydrochloride salt enhances solubility in aqueous buffers like PBS.

-

Vortex the solution gently until the powder is completely dissolved.

-

For a typical mouse experiment, a working solution is often prepared by diluting the stock solution. A common final dose is 30 mg/kg body weight. For a 20g mouse, this would be 0.6 mg of AkaLumine.

5.3 In Vivo Imaging Workflow

-

Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) and place it inside the imaging chamber.

-

Baseline Imaging: Acquire a baseline image before substrate administration to check for any background signal.

-

Substrate Administration: Administer the prepared AkaLumine solution to the mouse. The most common route is intraperitoneal (i.p.) injection, but intravenous (i.v.) injection can also be used for faster kinetics.

-

Signal Acquisition: Immediately after injection, begin acquiring a series of images over time. The signal from the AkaLumine-Akaluc reaction peaks very rapidly, often within 1-5 minutes post-injection, and then decays.

-

Image Analysis: Quantify the light emission from the region of interest (ROI) using the imaging system's software. The data is typically expressed as radiance (photons/sec/cm²/sr).

Key Applications and Advantages

The high signal intensity and deep-tissue penetration of the AkaLumine-Akaluc system make it exceptionally well-suited for a range of challenging in vivo applications:

-

Neuroscience: Non-invasively monitoring neural activity in deep brain structures of freely moving animals.

-

Oncology: Detecting and tracking the growth and metastasis of very small tumors or single cancer cells.

-

Immunology: Tracking the migration and activity of immune cells throughout the body.

-

Pharmacokinetics: Visualizing drug distribution and target engagement in real-time.

The primary advantage is the ability to obtain high-resolution images with short acquisition times, reducing the dose of anesthesia required and increasing experimental throughput. The system's brightness allows for the detection of biological events at a sensitivity that was previously unattainable.

AkaLumine Hydrochloride: A Technical Guide for Advanced Small Animal Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of AkaLumine hydrochloride, a next-generation luciferin analog, for use in small animal bioluminescence imaging (BLI). We will delve into its core principles, advantages over traditional substrates, and detailed experimental protocols to empower researchers in leveraging this technology for enhanced in vivo studies.

Introduction to this compound

This compound is a synthetic analog of D-luciferin designed to overcome key limitations of conventional bioluminescence imaging.[1][2] Developed for use with firefly luciferase (Fluc) and its engineered variant, Akaluc, this compound offers significantly improved sensitivity for deep-tissue imaging.[2][3][4] Its unique chemical structure results in the emission of near-infrared (NIR) light, a spectral range where light absorption and scattering by biological tissues are minimized.[5][6][7] This key characteristic allows for the non-invasive visualization of biological processes at the single-cell level, even in deep-seated tissues within freely moving animals.[5][6]

The enhanced properties of this compound, including its high water solubility and superior biodistribution, make it an invaluable tool for a wide range of applications, from oncology and immunology to neuroscience and infectious disease research.[2][3][8][9]

Mechanism of Action

The bioluminescent reaction involving this compound is analogous to that of D-luciferin. In the presence of ATP, magnesium, and oxygen, firefly luciferase catalyzes the oxidative decarboxylation of this compound, leading to the formation of an electronically excited oxyluciferin analog. As this molecule relaxes to its ground state, it releases energy in the form of light. The critical distinction lies in the spectral properties of the emitted light, which for this compound is shifted to the near-infrared region.

Advantages of this compound over D-luciferin

This compound presents several significant advantages for in vivo imaging compared to the traditional substrate, D-luciferin. These improvements lead to higher sensitivity, deeper tissue penetration, and more accurate quantification of biological processes.

| Parameter | This compound | D-luciferin | Advantage of AkaLumine HCl |

| Peak Emission Wavelength | ~677 nm (Near-Infrared)[1][3][5] | ~560-620 nm (Visible) | Deeper tissue penetration due to reduced absorption by hemoglobin and water.[5][6] |

| Tissue Penetration | 5 to 8.3-fold higher than D-luciferin through 4 to 8 mm of tissue.[2][3] | Standard | Significantly improved detection of signals from deep tissues like the lungs and brain.[3][8][9] |

| Signal Intensity | Over 40-fold higher signal than D-luciferin at a 1 mM concentration in subcutaneous tumors.[3] | Lower | Allows for detection of smaller cell populations and earlier disease progression. |

| Effective Concentration | Achieves maximal signals at very low concentrations.[3][9] | Requires significantly higher concentrations for comparable signals.[2][3] | Reduces substrate costs and potential for substrate-related toxicity or off-target effects. |

| Water Solubility | High (<40 mM)[3] | Moderate | Easier preparation of concentrated stock solutions for in vivo administration. |

| Km for Firefly Luciferase | 2.06 µM[1] | Higher | Higher affinity for the enzyme, contributing to brighter signals at lower substrate concentrations.[8] |

Experimental Protocols

The following protocols provide a general framework for using this compound in both in vitro and in vivo settings. Optimization may be required depending on the specific cell line, animal model, and imaging system.

In Vitro Imaging Protocol

This protocol is suitable for assessing luciferase expression in cultured cells.

Reagents and Materials:

-

Cells expressing firefly luciferase (Fluc) or Akaluc

-

This compound

-

Phosphate-Buffered Saline (PBS) or cell culture medium

-

Multi-well plates (e.g., 24-well or 96-well)

-

Bioluminescence imaging system

Methodology:

-

Cell Seeding: Seed luciferase-expressing cells in a multi-well plate and culture until they reach the desired confluency.

-

Substrate Preparation: Prepare a stock solution of this compound in sterile PBS. A typical stock concentration is 60 mM.[8] Store frozen at -80°C, protected from light.[8] Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 250 µM).[10]

-

Substrate Addition: Remove the old medium from the cells and add the this compound-containing medium.

-

Image Acquisition: Immediately begin imaging using a bioluminescence imaging system. Acquire images every 1-2 minutes to determine the peak signal.[10]

In Vivo Imaging Protocol

This protocol outlines the general procedure for small animal imaging.

Reagents and Materials:

-

Animal model with luciferase-expressing cells/tissues

-

This compound

-

Sterile PBS or saline

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (IVIS)

Methodology:

-

Animal Preparation: Anesthetize the animal using a suitable anesthetic agent. Shave the fur over the area to be imaged to reduce light scatter.

-

Substrate Preparation: Prepare a sterile solution of this compound in PBS or saline. A typical concentration for intraperitoneal injection is 5 mM.[11]

-

Substrate Administration: Administer the this compound solution to the animal. Common routes of administration include:

-

Image Acquisition: Place the anesthetized animal in the imaging chamber. Begin acquiring images approximately 15 minutes post-injection, as this is often when the peak signal is observed.[5] Continue to acquire images at regular intervals to capture the full kinetic profile of the signal.

-

Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) using the imaging software.

Conclusion

This compound represents a significant advancement in bioluminescence imaging technology. Its superior near-infrared light emission, enhanced tissue penetration, and high signal intensity at low concentrations empower researchers to conduct more sensitive and accurate longitudinal studies in small animals. By following the detailed protocols and understanding the core principles outlined in this guide, scientists can effectively integrate this compound into their research to gain deeper insights into complex biological processes in vivo.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. electronicspecifier.com [electronicspecifier.com]

- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akaluc bioluminescence offers superior sensitivity to track in vivo dynamics of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. medilumine.com [medilumine.com]

- 8. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Significance of AkaLumine Hydrochloride in Preclinical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioluminescence imaging (BLI) is a cornerstone of preclinical research, enabling the non-invasive monitoring of biological processes in living subjects. The development of AkaLumine hydrochloride, a synthetic analog of D-luciferin, represents a significant advancement in this field. Its near-infrared (NIR) light emission circumvents the limitations of traditional bioluminescent substrates, offering substantially improved sensitivity for deep-tissue imaging. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, comparative performance data, and standardized experimental protocols for its application in preclinical research.

Introduction: Overcoming the Barriers of Deep-Tissue Imaging

Conventional bioluminescence imaging utilizing the firefly luciferase (Fluc) and D-luciferin system has long been a staple in preclinical studies for monitoring tumor growth, cellular trafficking, and gene expression.[1][2] However, the emission maximum of the D-luciferin/Fluc reaction occurs in the visible light spectrum (λmax ≈ 562 nm), which is readily absorbed and scattered by biological tissues, particularly by hemoglobin and melanin.[1] This significantly attenuates the signal from deep-seated biological targets, limiting the sensitivity of in vivo imaging.

This compound was developed to address this fundamental limitation.[3][4] As a water-soluble derivative of AkaLumine, it serves as a substrate for firefly luciferase, catalyzing a reaction that produces light in the near-infrared (NIR) spectrum (λmax ≈ 677 nm).[1][3][5][6][7] This region of the electromagnetic spectrum, often referred to as the "NIR window," is characterized by minimal absorption by biological components, allowing for significantly greater light penetration through tissues.[8] This key characteristic translates to a dramatic increase in the sensitivity of detecting biological processes deep within living organisms.[1][8]

Mechanism of Action and the AkaBLI System

This compound functions as a substrate for firefly luciferase (Fluc) in an ATP-dependent oxidation reaction, resulting in the emission of photons.[1] The unique chemical structure of this compound alters the conformation of the enzyme's active site, leading to the emission of red-shifted light.

To further enhance the brightness of this system, a mutant of firefly luciferase, named Akaluc, was engineered through directed evolution to be an even more efficient catalyst for this compound.[2][9] The combination of this compound and the Akaluc enzyme is referred to as the AkaBLI system, which can produce a bioluminescent signal that is 100 to 1,000 times brighter than the conventional D-luciferin/Fluc system in vivo.[8][9][10]

Figure 1: this compound Bioluminescence Reaction

Quantitative Performance Data

The superiority of this compound, particularly within the AkaBLI system, is evident in its quantitative performance metrics compared to the traditional D-luciferin/Fluc system.

Table 1: Comparative Properties of Bioluminescent Substrates

| Property | D-luciferin | This compound | Reference(s) |

| Emission Maximum (λmax) | ~562 nm | ~677 nm | [1] |

| Km for Fluc | - | 2.06 μM | [5] |

| Water Solubility | Limited | High (<40 mM) | [1] |

| Brain Penetrance | Low | Yes | [8][10] |

Table 2: In Vitro and In Vivo Performance Enhancements

| Comparison Metric | Fold Increase with AkaLumine-HCl | Experimental Context | Reference(s) |

| Tissue Penetration (4mm) | 5-fold vs. D-luciferin | Beef tissue slices | [1][3] |

| Tissue Penetration (8mm) | 8.3-fold vs. D-luciferin | Beef tissue slices | [1][3] |

| Signal Intensity (in vivo) | >40-fold vs. D-luciferin | Subcutaneous tumor model (1 mM substrate) | [1] |

| Deep Tissue Sensitivity | 8.1-fold vs. D-luciferin | Lung metastases model | [1] |

| Deep Tissue Sensitivity | 3.3-fold vs. CycLuc1 | Lung metastases model | [1] |

| AkaBLI System Brightness | 100 to 1000-fold vs. Fluc/D-luciferin | In vivo | [9][10] |

| AkaBLI Glioma Tracking | >100-fold vs. Fluc/D-luciferin | Intracranial glioma model | [2] |

Experimental Protocols

The following sections provide generalized protocols for the use of this compound in preclinical research, based on methodologies cited in the literature.

In Vitro Bioluminescence Assays

This protocol is suitable for assessing luciferase activity in cell culture.

-

Cell Preparation: Plate cells expressing luciferase (e.g., Fluc or Akaluc) in a 96-well plate. A typical density is 2 x 10^5 cells per well in 100 µL of PBS.[5]

-

Substrate Preparation: Prepare a working solution of this compound in sterile, ultra-pure water or PBS.[2][5] Protect the solution from light.

-

Assay Execution: Add this compound to the cells at a final concentration typically ranging from 2.5 µM to 250 µM.[2][5] For some cell lines, a maximal signal is achieved at concentrations as low as 2.5 µM.[5] It is recommended to also add ATP to a final concentration of 5 mM.[5]

-

Data Acquisition: Immediately after substrate addition, measure the bioluminescent signal using a plate reader or an in vivo imaging system (IVIS).[2][5] Kinetic reads can be performed to determine the peak signal time.

In Vivo Bioluminescence Imaging

This protocol outlines the steps for non-invasive imaging of luciferase-expressing cells in animal models.

-

Animal and Cell Preparation: For tumor models, implant luciferase-expressing cells subcutaneously or orthotopically into the subject animals (e.g., mice).[1][2] For cell tracking studies, cells can be administered via intravenous or other appropriate routes.[9]

-

Substrate Preparation and Administration: Prepare a sterile solution of this compound. The concentration and administration route can be varied depending on the model. A common approach is intraperitoneal (i.p.) injection of a 30 mM solution.[10][11] For brain imaging, doses of 25 mg/kg have been used.[2]

-

Imaging: Anesthetize the animals and place them in a light-tight imaging chamber of an IVIS or similar cooled CCD camera-based system.[2][9] Image acquisition parameters such as exposure time, binning, and f/stop should be optimized and kept consistent throughout a study.[2] Images are typically acquired at various time points post-substrate injection to capture the peak signal.

-

Data Analysis: Quantify the bioluminescent signal from a defined region of interest (ROI) using appropriate software. The data is often expressed as photon flux (photons/second/cm²/steradian).

Figure 2: Generalized In Vivo Imaging Workflow

Applications in Preclinical Research

The enhanced sensitivity and deep-tissue imaging capabilities of this compound have made it a valuable tool in several areas of preclinical research.

-

Oncology: this compound enables the highly sensitive tracking of primary tumor growth, metastasis, and response to therapy, even for deep-seated tumors in organs like the lungs and brain.[1][2][3][8] It allows for the detection of micrometastases and minimal residual disease that may be missed with conventional imaging.[2][8][12]

-

Neurobiology: Due to its ability to cross the blood-brain barrier, this compound is particularly advantageous for neurobiological studies.[8][9] It allows for the non-invasive imaging of neural activity and the progression of neurological diseases in the brains of freely moving animals.[9][13]

-

Infectious Disease: The AkaBLI system has been used to monitor the in vivo dynamics of viral infections, such as SARS-CoV-2, providing spatiotemporal information on viral replication and spread.[14]

-

Cell Therapy and Regenerative Medicine: The high sensitivity of this compound facilitates the tracking of administered cell therapies to assess their biodistribution, engraftment, and long-term fate.[15]

Figure 3: Logical Comparison of Bioluminescent Substrates

Conclusion

This compound represents a paradigm shift in preclinical bioluminescence imaging. Its near-infrared emission profile directly addresses the primary limitation of D-luciferin, enabling researchers to visualize biological processes with unprecedented sensitivity in deep-tissue contexts. The development of the complementary Akaluc enzyme further amplifies this advantage, making the AkaBLI system an exceptionally powerful tool for a wide range of applications, from tracking cancer progression to monitoring neural activity. As research continues to push the boundaries of in vivo imaging, this compound is poised to remain an indispensable substrate for generating critical insights into health and disease.

References

- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicspecifier.com [electronicspecifier.com]

- 4. Illuminating detection of deep cancers | EurekAlert! [eurekalert.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medilumine.com [medilumine.com]

- 7. medkoo.com [medkoo.com]

- 8. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]

- 9. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 12. biorxiv.org [biorxiv.org]

- 13. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 14. Akaluc bioluminescence offers superior sensitivity to track in vivo dynamics of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Chemical structure and properties of AkaLumine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of AkaLumine hydrochloride, a near-infrared (NIR) emitting luciferin analog. Designed for professionals in research and drug development, this document details the core characteristics of this compound, offering structured data, experimental protocols, and visual workflows to facilitate its integration into advanced bioluminescence imaging studies.

Chemical Structure and Physicochemical Properties

This compound, also known as TokeOni, is a synthetic luciferin analog engineered for enhanced deep-tissue imaging.[1][2] Its chemical structure features a dimethylaminophenyl butadienyl group attached to a dihydrothiazole carboxylic acid core. The hydrochloride salt form significantly improves its aqueous solubility compared to its free base, AkaLumine.[1][3]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| IUPAC Name | (4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride | [4] |

| CAS Number | 2558205-28-8 | [4][5][6] |

| Chemical Formula | C₁₆H₁₉ClN₂O₂S | [4] |

| Molecular Weight | 338.85 g/mol | [4] |

| Solubility | Water: >40 mM (or 25 mg/mL) DMSO: 120 mg/mL | [1][6] |

| Storage Conditions | Powder: -20°C for up to 3 years In solvent: -80°C for up to 1 year | [6] |

| Appearance | Powder |

Optical and Bioluminescent Properties

This compound is distinguished by its near-infrared light emission upon reaction with firefly luciferase (Fluc), a property that confers significant advantages for in vivo imaging.[1] The longer wavelength of emitted light minimizes absorption and scattering by biological tissues, such as hemoglobin and water, enabling more sensitive detection of signals from deep within living organisms.[7][8][9]

Here is a comparison of the key optical and bioluminescent properties of this compound with the conventional D-luciferin:

| Property | This compound | D-luciferin | Reference(s) |

| Emission Maximum (λmax) | 670-680 nm | ~562 nm | [1][7][8][9][10][11] |

| Enzyme | Firefly Luciferase (Fluc) and its mutant, Akaluc | Firefly Luciferase (Fluc) | [1][7] |

| Michaelis Constant (Km) | 2.06 µM (for recombinant Fluc) | - | [5][12][13] |

| Bioluminescence Quantum Yield | 4.0 ± 0.5% | ~48% (at pH 8.0) | [3] |

| Tissue Penetration | 5 to 8.3-fold higher than D-luciferin in 4-8 mm thick tissue | - | [1] |

Despite a lower quantum yield compared to D-luciferin, the red-shifted emission of this compound results in a superior signal-to-noise ratio for deep-tissue imaging.[3]

Experimental Protocols

Detailed methodologies for utilizing this compound in both in vitro and in vivo experiments are provided below. These protocols are based on established research and offer a starting point for laboratory implementation.

In Vitro Cell-Based Assay

This protocol outlines the steps for measuring bioluminescence in cells expressing firefly luciferase.

Materials:

-

Cells expressing firefly luciferase (e.g., LLC/luc, MDA-MB-231/luc)

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (e.g., 10 mM in water or DMSO)

-

ATP-magnesium solution (e.g., 5 mM)

-

Bioluminescence imaging system

Procedure:

-

Culture luciferase-expressing cells in a 96-well plate to the desired confluency.

-

Prepare a working solution of this compound in PBS or serum-free medium. A final concentration of 2.5 µM is often sufficient to achieve maximal signal.[5]

-

Add the this compound working solution and ATP-magnesium solution to the cells.

-

Immediately measure the bioluminescence signal using an imaging system.

In Vivo Animal Imaging

This protocol describes the procedure for non-invasive bioluminescence imaging in animal models.

Materials:

-

Animal model with luciferase-expressing cells (e.g., tumor xenograft mouse model)

-

This compound solution for injection (e.g., 2.5 mg/mL in water)

-

Anesthetic

-

In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

-

Anesthetize the animal.

-

Administer this compound via intraperitoneal (i.p.) injection. A typical dose is 25 mg/kg.[14]

-

Wait for the substrate to distribute. Peak signal is often observed around 15 minutes post-injection.[7]

-

Place the animal in the imaging chamber of the in vivo imaging system.

-

Acquire bioluminescence images. Typical exposure times range from 1 to 5 minutes.[14]

Bioluminescence Reaction Pathway

The bioluminescence of this compound is generated through an ATP-dependent enzymatic oxidation reaction catalyzed by firefly luciferase. This process is analogous to the reaction of D-luciferin.

Conclusion

This compound represents a significant advancement in bioluminescence imaging technology. Its superior physicochemical and optical properties, particularly its high aqueous solubility and near-infrared emission, enable researchers to conduct more sensitive and accurate in vivo studies. This guide provides the essential technical information and protocols to effectively utilize this compound in a variety of research applications, from fundamental cell biology to preclinical drug development.

References

- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AkaLumine-HCl [CAS: 1176235-08-7] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]

- 3. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]

- 4. This compound | C16H19ClN2O2S | CID 124203055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Fluorescein analogs | TargetMol [targetmol.com]

- 7. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 8. Absorption Spectra for Firefly Bioluminescence Substrate Analog: TokeOni in Various pH Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. researchgate.net [researchgate.net]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound | 2558205-28-8 | Data Sheet | BioChemPartner [biochempartner.com]

- 14. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Near-Infrared Glow: A Technical Guide to the Spectral Properties of AkaLumine Hydrochloride

For Immediate Release

This technical guide provides a comprehensive overview of the spectral properties of AkaLumine hydrochloride, a synthetic luciferin analogue revolutionizing bioluminescence imaging. Tailored for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound's emission, offering a detailed examination of its quantitative spectral data, the experimental protocols for its characterization, and visualizations of its role in key biological signaling pathways.

Executive Summary

This compound, in combination with firefly luciferase (FLuc) and its engineered variant, Akaluc, produces a distinct near-infrared (NIR) bioluminescence signal. This red-shifted emission offers significant advantages for in vivo imaging, enabling deeper tissue penetration and higher signal-to-noise ratios compared to conventional bioluminescent systems like D-luciferin. This guide presents the critical data and methodologies for harnessing the full potential of this advanced imaging substrate.

Quantitative Spectral Properties

The efficacy of a bioluminescent reporter system is fundamentally defined by its spectral characteristics. The following tables summarize the key quantitative emission properties of this compound in comparison to the traditional D-luciferin substrate.

Table 1: Emission Maxima of Bioluminescent Substrates with Various Luciferases

| Bioluminescent Substrate | Luciferase | Emission Maximum (λmax) | Reference |

| This compound | Firefly Luciferase (FLuc) | 670 - 677 nm | [1][2][3][4] |

| This compound | Akaluc | ~650 nm | [5] |

| D-luciferin | Firefly Luciferase (FLuc) | ~560 - 600 nm | [5] |

Table 2: Quantum Yield and Michaelis Constant of this compound

| Property | Value | Conditions | Reference |

| Bioluminescence Quantum Yield (Φ) | 4.0 ± 0.5% | With Photinus pyralis luciferase | [6] |

| Michaelis Constant (Km) | 2.06 μM | For recombinant firefly luciferase (Fluc) protein | [4] |

Experimental Protocols

Accurate characterization of the spectral properties of this compound relies on precise experimental methodologies. The following sections detail standardized protocols for measuring the emission spectrum and quantum yield.

Measurement of Bioluminescence Emission Spectrum

This protocol outlines the steps to determine the wavelength of maximum light emission from the this compound-luciferase reaction.

Materials:

-

This compound stock solution

-

Recombinant firefly luciferase (FLuc) or Akaluc

-

Assay buffer (e.g., Tris-HCl or phosphate buffer with Mg²⁺ and ATP)

-

Luminometer or spectrophotometer with a spectral scanning function

-

96-well white opaque plates

Procedure:

-

Prepare Reagents: Dilute the this compound stock solution and luciferase enzyme to their working concentrations in the assay buffer. The final concentration of this compound is typically in the low micromolar range, while the luciferase concentration should be sufficient to produce a stable signal.

-

Reaction Setup: In a 96-well white opaque plate, add the assay buffer, followed by the luciferase solution.

-

Initiate Reaction: To start the bioluminescent reaction, inject the this compound solution into the wells containing the luciferase.

-

Spectral Measurement: Immediately place the plate in a luminometer or spectrophotometer capable of spectral scanning. Acquire the emission spectrum over a wavelength range of approximately 500 nm to 800 nm.

-

Data Analysis: The wavelength at which the highest intensity is recorded is the emission maximum (λmax). Normalize the spectra for comparison.

Determination of Bioluminescence Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of photon emission per reacted substrate molecule. This protocol provides a method for its determination.

Materials:

-

Calibrated luminometer or a single-photon counting setup

-

This compound of known concentration

-

Firefly luciferase

-

Assay buffer

-

Standard light source for calibration (optional, if the instrument is not pre-calibrated)

Procedure:

-

Instrument Calibration: Ensure the luminometer is calibrated to provide absolute photon counts. This may involve using a standard light source with a known photon flux.

-

Reaction Preparation: Prepare a reaction mixture containing a known, limiting amount of this compound and an excess of firefly luciferase in the assay buffer. This ensures that all the substrate is consumed during the reaction.

-

Photon Counting: Initiate the reaction and measure the total number of photons emitted over the entire course of the reaction until the signal returns to the baseline. This integrated photon count represents the total light output.

-

Calculate Moles of Substrate: Determine the number of moles of this compound used in the reaction from its initial concentration and the reaction volume.

-

Quantum Yield Calculation: The quantum yield is calculated using the following formula: Φ = (Total number of photons emitted) / (Number of this compound molecules)

Signaling Pathways and Experimental Workflows

This compound's primary application lies in the luciferase-catalyzed bioluminescence pathway. Furthermore, its spectral properties make it a suitable donor for Bioluminescence Resonance Energy Transfer (BRET) applications.

Firefly Luciferase Bioluminescence Pathway

The fundamental mechanism involves the enzymatic oxidation of this compound by luciferase in the presence of ATP and magnesium ions, resulting in the emission of light.

Bioluminescence Resonance Energy Transfer (BRET) Experimental Workflow

BRET is a powerful technique for studying protein-protein interactions. In a BRET experiment using this compound, the luciferase acts as the donor, and its substrate, this compound, provides the energy for a nearby acceptor fluorophore.

Conclusion

This compound stands out as a superior substrate for bioluminescence imaging, particularly for in vivo applications requiring deep-tissue visualization. Its near-infrared emission profile, coupled with a favorable quantum yield, provides researchers with a powerful tool to study complex biological processes with enhanced sensitivity and accuracy. The standardized protocols and conceptual frameworks presented in this guide are intended to facilitate the effective implementation and interpretation of studies utilizing this innovative bioluminescent probe.

References

- 1. Quantum Yield Determination Based on Photon Number Measurement, Protocols for Firefly Bioluminescence Reactions. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. static.igem.org [static.igem.org]

- 4. content.ilabsolutions.com [content.ilabsolutions.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantum Yield Determination Based on Photon Number Measurement, Protocols for Firefly Bioluminescence Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

AkaLumine Hydrochloride: A Technical Guide to Water Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the water solubility and stability of AkaLumine hydrochloride, a key substrate for near-infrared (NIR) bioluminescence imaging. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Properties of this compound

This compound is the hydrochloride salt of AkaLumine, a D-luciferin analogue. The addition of the hydrochloride moiety significantly enhances its water solubility compared to its free base form, making it highly suitable for in vivo applications.[1] In the presence of firefly luciferase (Fluc) or its engineered variant, Akaluc, this compound undergoes an enzymatic reaction to emit near-infrared (NIR) light with a maximum wavelength (λmax) of approximately 677 nm.[1][2][3] This NIR emission allows for highly sensitive deep-tissue imaging due to the reduced absorption of light by biological tissues in this spectral window.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the solubility and stability of this compound based on available information.

Table 1: Solubility of this compound

| Solvent | Solubility | Approximate Molar Concentration | Notes |

| Water | < 40 mM | < 40 mM | High solubility is a key feature for in vivo use.[1] |

| Water | 25 mg/mL | ~73.78 mM | Sonication is recommended to aid dissolution.[5] |

| DMSO | 120 mg/mL | ~354.14 mM | Sonication is recommended to aid dissolution.[5] |

| Alcohol | Soluble | Not specified | [6][7] |

Note: The molecular weight of this compound is approximately 338.85 g/mol .[3][5][6][8]

Table 2: Stability and Storage Recommendations

| Form | Storage Temperature | Duration | Key Considerations |

| Powder | -20°C | 3 years | Store desiccated and protected from light.[5][6][7] |

| In Solvent | -80°C | 1 year | [5] |

| Stock Solution | -80°C | 6 months | Protect from light and store under nitrogen. Avoid repeated freeze-thaw cycles.[2] |

| Stock Solution | -20°C | 1 month | Protect from light and store under nitrogen. Avoid repeated freeze-thaw cycles.[2] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not extensively published. However, based on product datasheets and related literature, the following methodologies are recommended.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for further dilution to working concentrations.

Materials:

-

This compound powder

-

Deionized water or Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (recommended)

-

Sterile, light-protecting microcentrifuge tubes or vials

Protocol:

-

Weigh the desired amount of this compound powder in a sterile container.

-

Add the appropriate volume of solvent (deionized water or DMSO) to achieve the desired concentration. A common stock concentration is 40 mg/mL.[5]

-

Vortex the mixture thoroughly.

-

If necessary, sonicate the solution to ensure complete dissolution.[5]

-

For aqueous solutions intended for cell-based assays or in vivo use, sterile filter the solution through a 0.22 µm filter.[2]

-

Aliquot the stock solution into single-use, light-protecting tubes to avoid repeated freeze-thaw cycles.[2]

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Synthesis of this compound

Objective: To convert the less soluble AkaLumine free base into the water-soluble hydrochloride salt.

Materials:

-

AkaLumine

-

4 M HCl in Dioxane

-

Centrifuge

Protocol:

-

Suspend AkaLumine (e.g., 20 mg, 0.066 mmol) in a suitable solvent.

-

Add 4 M HCl in Dioxane (e.g., 0.5 ml).

-

Vortex the mixture for 10 minutes.

-

Centrifuge the mixture to separate the precipitate (this compound) from the supernatant.

-

Isolate the precipitate.[1]

Visualized Workflows and Pathways

Bioluminescence Reaction Pathway

The following diagram illustrates the enzymatic reaction that produces bioluminescence.

Caption: Enzymatic reaction of this compound with luciferase.

Experimental Workflow for In Vitro Cell-Based Assay

This diagram outlines a typical workflow for using this compound in a cell-based bioluminescence assay.

Caption: Workflow for an in vitro bioluminescence assay.

Concluding Remarks

References

- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. This compound | Fluorescein analogs | TargetMol [targetmol.com]

- 6. AkaLumine-HCl Supplier | TokeOni | luminescence Agent | CAS 1176235-08-7| AOBIOUS [aobious.com]

- 7. AOB9983-50 | AkaLumine-HCl (TokeOni) [1176235-08-7 (Free Base)] Clinisciences [clinisciences.com]

- 8. This compound | C16H19ClN2O2S | CID 124203055 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding the AkaBLI system with Akaluc and AkaLumine hydrochloride

An In-depth Technical Guide to the AkaBLI System with Akaluc and AkaLumine Hydrochloride

Introduction to the AkaBLI System

In the landscape of preclinical and biological research, in vivo bioluminescence imaging (BLI) serves as a cornerstone for visualizing and quantifying biological processes within living organisms.[1] Traditional BLI systems, while powerful, face limitations in sensitivity, particularly in deep tissues, due to the suboptimal tissue penetration of the emitted light.[2][3] The AkaBLI system, an advanced bioluminescence technology, was engineered to overcome these challenges. It comprises a synthetically developed luciferin analog, this compound, and a correspondingly evolved luciferase enzyme, Akaluc.[4][5] This combination produces near-infrared (NIR) light, which is less absorbed and scattered by biological tissues, thereby enabling unprecedented sensitivity for deep-tissue imaging and the tracking of a small number of cells in vivo.[2][6][7]

The core innovation of the AkaBLI system lies in its red-shifted emission spectrum.[1] Akaluc, a variant of firefly luciferase (FLuc) created through directed evolution, is optimized to catalyze the oxidation of this compound.[4] This reaction yields a significantly brighter light output with a peak wavelength in the near-infrared range, leading to superior performance for deep-tissue applications compared to conventional FLuc/D-luciferin systems.[8][9] The enhanced photon emission and deeper tissue penetration have enabled researchers to monitor diverse biological phenomena, from single-cell metastasis to neuronal activity in the brains of freely moving animals.[1][10]

Core Components: Akaluc and this compound

Akaluc Luciferase

Akaluc is a genetically engineered variant of firefly luciferase derived through directed evolution.[4] It contains 28 amino acid mutations compared to its parent FLuc, which optimize its catalytic efficiency and specificity for the synthetic substrate, AkaLumine.[1] This engineering results in a bioluminescent reaction that is significantly brighter in vivo than conventional systems.[4] The Akaluc gene can be introduced into cells or organisms using standard molecular biology techniques, such as lentiviral transduction, to serve as a reporter for a wide array of biological studies.[11]

This compound

This compound is a synthetic, water-soluble analog of D-luciferin.[6] Its extended π-conjugation system is responsible for the red-shifted, near-infrared light emission upon enzymatic oxidation.[8] This NIR emission (peaking at ~650-677 nm) falls within the "optical window" of biological tissues, where the absorption by hemoglobin and water is minimal, allowing for greater light penetration and detection from deep within the organism.[5][6]

Quantitative Data and System Performance

The performance of the AkaBLI system has been quantitatively benchmarked against traditional BLI systems. The data below summarizes its key physicochemical and performance characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉ClN₂O₂S | [12] |

| Molecular Weight | 338.85 g/mol | [13][14] |

| Max Emission Wavelength (with Akaluc) | ~650 nm | |

| Max Emission Wavelength (with FLuc) | ~677 nm | [5][6] |

| Km for FLuc | 2.06 μM | [15] |

| Water Solubility | High (<40 mM) | [6] |

Table 2: Comparative Performance of Bioluminescence Systems

| Parameter | AkaBLI System (Akaluc/AkaLumine) | FLuc/D-luciferin System | Reference |

| Peak Emission Wavelength | ~650 nm | ~600 nm | [16] |

| Relative In Vivo Brightness | 10 to 1000-fold brighter for deep tissue | Baseline | [4][7][10] |

| In Vitro Detection Limit | ~5 cells | ~500 cells | [7][17] |

| In Vivo Detection Limit (Glioma) | ~5,000 cells | >100,000 cells | [4][7] |

| Tissue Penetration | 5 to 8.3-fold higher than D-luciferin | Baseline | [6] |

Mechanism of Action

The fundamental mechanism of the AkaBLI system follows the principles of firefly bioluminescence but is optimized for near-infrared emission. The Akaluc enzyme catalyzes the reaction between its substrate, AkaLumine, adenosine triphosphate (ATP), and molecular oxygen. This reaction produces an excited-state oxyluciferin analog that, upon returning to its ground state, releases a photon of light in the near-infrared spectrum.

Caption: The catalytic reaction pathway of the AkaBLI system.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the AkaBLI system. Below are protocols for key experimental procedures.

Protocol 1: Lentiviral Vector Production for Akaluc Expression

This protocol describes the generation of lentiviral particles for stable expression of Akaluc in target cells.[11]

-

Cell Seeding (Day 0): Seed 293T cells in 10 cm dishes at a density of 5.0 x 10⁶ cells per dish in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Transfection (Day 1): Transfect the 293T cells with plasmids encoding the Akaluc gene, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.

-

Virus Collection (Day 4):

-

Collect the cell culture supernatant containing viral particles 48 hours post-transfection.

-

Filter the supernatant through a 0.45 μm filter to remove cell debris.

-

-

Virus Concentration:

-

Concentrate the filtered supernatant by ultracentrifugation at 40,000 x g for 2 hours at 4°C.

-

Carefully discard the supernatant and resuspend the viral pellet in sterile PBS.

-

-

Storage: Aliquot the concentrated viral suspension and store at -80°C. Avoid repeated freeze-thaw cycles.

Caption: Workflow for producing Akaluc-expressing lentivirus.

Protocol 2: In Vitro Cell-Based Luminescence Assay

This protocol is for quantifying the bioluminescence of Akaluc-expressing cells in a multi-well plate format.[15]

-

Cell Preparation: Disperse and suspend Akaluc-expressing cells in 100 μL of PBS in a 96-well plate at a density of 2 x 10⁵ cells per well.

-

Substrate Addition: Add this compound to a final concentration of 100 µM. Concurrently, add ATP-Mg to a final concentration of 5 mM.

-

Imaging: Immediately place the plate in a bioluminescence imaging system and acquire images. Analyze the light output (flux) from each well.

Protocol 3: In Vivo Bioluminescence Imaging in a Murine Model

This protocol outlines the general steps for non-invasive imaging of Akaluc-expressing cells in live mice.[14][15]

-

Animal and Cell Preparation: Implant Akaluc-expressing cells into mice via the desired route (e.g., subcutaneously, intravenously, or orthotopically).

-

Substrate Administration: Prepare a working solution of this compound in sterile water or PBS. Administer the substrate to the mice, typically via intraperitoneal (IP) injection. A common dosage range is 50-200 mg/kg.[14]

-

Image Acquisition:

-

Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) using the accompanying software. The signal is typically expressed as radiance (photons/second/cm²/steradian).

Caption: General experimental workflow for in vivo AkaBLI.

Limitations and Considerations

Despite its significant advantages, the AkaBLI system is not without its limitations. Some studies have reported that under certain conditions, particularly with subcutaneous substrate delivery, the conventional FLuc system may produce a stronger signal.[9][18] Furthermore, non-specific background signals have been observed in the liver following intraperitoneal administration of AkaLumine-HCl in naïve mice.[9][13] Researchers should perform careful control experiments to account for potential background luminescence and optimize substrate concentration and administration routes for their specific models.

Conclusion

The AkaBLI system, integrating the engineered Akaluc luciferase and the synthetic this compound substrate, represents a significant advancement in bioluminescence imaging technology. Its capacity for producing bright, near-infrared light enables highly sensitive, non-invasive imaging of cellular and molecular processes deep within living animals.[1][2] By providing superior tissue penetration and a higher signal-to-noise ratio, AkaBLI has expanded the possibilities for longitudinal studies in cancer biology, immunology, and neuroscience. While researchers must consider its specific limitations and optimize protocols accordingly, the AkaBLI system is a powerful and versatile tool for the modern life scientist.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]

- 8. Emerging Synthetic Bioluminescent Reactions for Non-Invasive Imaging of Freely Moving Animals [mdpi.com]

- 9. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protocol for noninvasive imaging of hematopoietic reconstitution in live mice using Akaluc bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C16H19ClN2O2S | CID 124203055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. This compound | Fluorescein analogs | TargetMol [targetmol.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Illuminating Deep-Tissue Biology: In Vivo Imaging with AkaLumine Hydrochloride

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AkaLumine hydrochloride is a synthetic luciferin analog that serves as a substrate for firefly luciferase (Fluc) and its engineered variants, such as Akaluc.[1][2][3] Its reaction with luciferase produces near-infrared (NIR) light with a peak emission at approximately 677 nm.[1][3] This long-wavelength emission falls within the "optical window" of biological tissues, where the absorption by hemoglobin and water is minimal.[3][4] Consequently, this compound enables highly sensitive bioluminescence imaging (BLI) of deep-seated biological processes in vivo, offering a significant advantage over traditional substrates like D-luciferin, which emits at a shorter wavelength (around 562 nm).[1] These characteristics make this compound a powerful tool for non-invasive tracking of cells, monitoring gene expression, and evaluating therapeutic responses in preclinical research and drug development.[3][5]

Mechanism of Action and Advantages

This compound readily crosses cell membranes and, in the presence of ATP and firefly luciferase, undergoes an oxidative decarboxylation reaction to produce an electronically excited oxyluciferin analog. As this molecule returns to its ground state, it releases energy in the form of NIR light. The key advantages of using this compound for in vivo imaging include:

-

Enhanced Deep-Tissue Penetration: The near-infrared light emitted from the AkaLumine-luciferase reaction is less scattered and absorbed by tissues, allowing for the detection of signals from deeper anatomical locations with higher sensitivity.[1]

-

High Signal-to-Noise Ratio: The combination of this compound with the engineered luciferase, Akaluc, can produce a bioluminescent signal that is 100 to 1,000 times brighter than the conventional D-luciferin/luciferase system in vivo.[3]

-

Low Substrate Concentration Requirement: Maximal or near-maximal signal intensity can be achieved at lower concentrations compared to D-luciferin.[1]

-

Favorable Pharmacokinetics: this compound exhibits good bioavailability and has been shown to cross the blood-brain barrier, enabling imaging of the central nervous system.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound for in vivo imaging applications.

Table 1: Physicochemical and Optical Properties

| Parameter | Value | Reference |

| Peak Emission Wavelength (λmax) | ~677 nm | [1] |

| Emission Range | Near-Infrared (NIR) | [4] |

| Solubility | High in water and saline | [4] |

Table 2: In Vitro and In Vivo Performance

| Parameter | Value | Comparison with D-luciferin | Reference |

| In Vivo Signal Strength (with Akaluc) | 100-1000x brighter | Significantly higher | [3] |

| Deep Tissue Penetration | 5 to 8.3-fold higher | Superior | [1] |

| Optimal In Vitro Concentration | Saturation at ~20 µM | Lower concentration for saturation | [6] |

| Recommended In Vivo Dose (mice) | 25 mg/kg; 30-33 mM solution | Effective at lower concentrations | [1][5] |

| Signal Kinetics | Stable and prolonged emission | Longer signal duration | [1] |

Experimental Protocols

Reagent Preparation

Materials:

-

This compound powder

-

Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Syringe filters (0.22 µm) for sterilization

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and final volume. A common stock solution concentration is 30 mM.[3][6]

-

Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound powder in sterile water or PBS.

-

Gently vortex or mix until the powder is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Store the stock solution at -20°C or -80°C for long-term storage, protected from light. For immediate use, it can be kept on ice.

In Vivo Bioluminescence Imaging of Subcutaneous Tumors in Mice

Materials:

-

Mice bearing luciferase-expressing subcutaneous tumors

-

Prepared this compound solution (e.g., 30 mM)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

-

Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

-

Administer the this compound solution via intraperitoneal (i.p.) injection. A typical dose is 100 µL of a 30 mM solution or 25 mg/kg body weight.[5][6]

-

Immediately place the anesthetized mouse inside the imaging chamber.

-

Acquire images starting approximately 15 minutes post-injection.[4]

-

Set the imaging parameters. Typical settings include:

-

Exposure time: 1 second to 1 minute, depending on signal intensity.

-

Binning: Medium to high.

-

F-stop: 1 to 2.

-

Emission filter: Open or a specific NIR filter (e.g., 660 nm or higher).

-

-

Acquire a sequence of images to determine the peak signal time for your specific model.

-

Analyze the images using the accompanying software to quantify the bioluminescent signal (e.g., in photons/second/cm²/steradian).

In Vivo Bioluminescence Imaging of Deep-Tissue Metastasis (e.g., Lungs)

Procedure:

This protocol is similar to the subcutaneous tumor imaging protocol, with a key emphasis on leveraging the NIR properties of this compound for deep-tissue detection.

-

Follow steps 1-3 from the subcutaneous tumor imaging protocol.

-

For deep-tissue imaging, it is crucial to allow sufficient time for the substrate to distribute. Begin image acquisition around 15-20 minutes post-injection.[4]

-

Use an open emission filter initially to capture the maximum signal. For more specific analysis, use a series of NIR filters (e.g., 660 nm, 680 nm, 700 nm) to confirm the spectral characteristics of the signal.

-

Longer exposure times may be necessary to detect faint signals from deep tissues.

-

Analyze the images to quantify the metastatic burden. Ex vivo imaging of the lungs can be performed post-mortem to confirm the in vivo findings.[1]

Diagrams

Caption: Bioluminescence reaction of this compound.

Caption: General experimental workflow for in vivo imaging.

Troubleshooting and Safety Considerations

-

Low Signal:

-

Ensure the luciferase reporter is adequately expressed in the cells.

-

Confirm the correct preparation and storage of the this compound solution to prevent degradation.

-

Optimize the imaging time post-injection, as kinetics can vary between models.

-

-

High Background/Non-specific Signal:

-

Some studies have reported non-specific signals in the liver region following intraperitoneal injection.[7] It is advisable to image a control animal (without luciferase-expressing cells) that has been administered this compound to determine the level of background signal.

-

-

Animal Safety:

-

One study noted a skin reaction in mice following the administration of this compound.[8] Monitor animals for any adverse reactions.

-

Always follow approved animal care and use protocols for anesthesia and injections.

-

Conclusion

This compound represents a significant advancement in bioluminescence imaging, enabling researchers to visualize cellular and molecular events in deep tissues with unprecedented sensitivity. By following these detailed protocols and considering the quantitative data provided, scientists and drug development professionals can effectively leverage this powerful technology to accelerate their preclinical research.

References

- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of two mouse strains conditionally expressing bright luciferases with distinct emission spectra as new tools for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 5. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Standard Operating Procedure for AkaLumine Hydrochloride Administration in Mice: Application Notes and Protocols

Introduction

AkaLumine hydrochloride is a synthetic luciferin analog that generates near-infrared (NIR) bioluminescence with a peak emission at approximately 677 nm when it reacts with firefly luciferase (Fluc) and its engineered variants.[1] This red-shifted light is less absorbed and scattered by biological tissues compared to the light produced by the traditional substrate, D-luciferin (peak emission ~562 nm).[1] Consequently, this compound enables more sensitive detection of luciferase-expressing cells in deep tissues, making it a superior choice for various in vivo imaging applications, including cancer research, immunology, and neuroscience.[1][2]

The AkaBLI system, which pairs this compound with an enhanced luciferase enzyme called Akaluc, can produce emissions that are 100 to 1000 times brighter than conventional luciferase systems.[3] This document provides a detailed standard operating procedure for the preparation and administration of this compound in mice for bioluminescence imaging (BLI).

Data Presentation

The following tables summarize key quantitative data for the administration and imaging of this compound in murine models.

Table 1: this compound Dosage and Administration

| Parameter | Value | Mouse Model/Cell Line | Administration Route | Reference |

| Concentration | 1 mM, 5 mM, 33 mM | LLC/luc subcutaneous tumors | Intraperitoneal (i.p.) | [1] |

| 5 mM (in 100 µL) | 4T1Br5 cells | Intraperitoneal (i.p.) | [4] | |

| 30 mM | Not specified | Intraperitoneal (i.p.) | [3][5] | |

| 15 mM (5 µL/g body weight) | CAG-Venus/Akaluc mice | Intraperitoneal (i.p.) | [6][7] | |

| Dosage | 25 mg/kg | Glioma cells | Intraperitoneal (i.p.) | [2][8] |

| 50 mg/kg | KB1P organoids | Intraperitoneal (i.p.) | [9] | |

| Solubility | <40 mM in water | Not Applicable | Not Applicable | [1] |

| Working Solution | 2.5 mg/mL in H₂O | Glioma cells | Not Applicable | [2][8] |

Table 2: In Vivo Bioluminescence Imaging Parameters

| Parameter | Value | Imaging System | Notes | Reference |

| Time to Image | 15 minutes post-injection | IVIS Spectrum | Time for substrate distribution and peak signal. | [10][11] |

| 17 minutes post-injection | IVIS Spectrum | - | [9] | |

| Up to 30 minutes | IVIS Lumina XRMS | Image until peak radiance is achieved. | [4] | |

| Exposure Time | 1 - 60 seconds | IVIS Systems | Adjust based on signal intensity. | [1][2][9] |

| Binning | Medium (4 or 8) or Large | IVIS Systems | Higher binning increases sensitivity but reduces resolution. | [1][2][9] |

| Field of View (FOV) | 12.9 x 12.9 cm (or as needed) | IVIS Systems | Dependent on the number of animals being imaged. | [1] |

| f/stop | 1 | IVIS Systems | Maximizes light collection. | [1][2][9] |

| Emission Filter | Open or ~680 nm | IVIS Systems | Open for maximum signal; specific filters for spectral analysis. | [1][3] |

Experimental Protocols

Preparation of this compound Solution

This protocol describes the preparation of a working solution of this compound for intraperitoneal injection.

Materials:

-

This compound powder

-

Sterile, nuclease-free water or sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-